6-(Pyridin-2-yl)pyridazin-3(4H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-pyridin-2-yl-4H-pyridazin-3-one |
InChI |
InChI=1S/C9H7N3O/c13-9-5-4-8(11-12-9)7-3-1-2-6-10-7/h1-4,6H,5H2 |
InChI Key |
MFCHEACFOZCTGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(N=NC1=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Pyridin 2 Yl Pyridazin 3 4h One and Its Analogs
Precursor Synthesis and Intermediate Compounds
The foundation of synthesizing complex pyridazinone derivatives lies in the preparation of key precursors and intermediates. A common starting point involves the use of 3-acetyl-6-(pyridin-2-yl)pyridazine, which can be derived from 3-chloro-6-(pyridin-2-yl)pyridazine. google.com Another important precursor is 2,6-bis(3-chloropyridazin-6-yl)pyridine. google.com The synthesis of various pyridazine (B1198779) derivatives often begins with commercially available 1,4-ketoacids or ketoesters, which react with hydrazine (B178648) to form the pyridazinone ring. sphinxsai.com
Direct Synthetic Routes to 6-(Pyridin-2-yl)pyridazin-3(4H)-one
Several direct synthetic methods are employed to construct the this compound scaffold.
Cyclization Reactions for Pyridazinone Ring Formation
The formation of the pyridazinone ring is often achieved through cyclization reactions. A prevalent method involves the condensation of a suitable dicarbonyl compound with hydrazine hydrate (B1144303). google.comthieme-connect.de For instance, a 4,4'-(pyridin-2,6-yl)bis(2-dihydroxy-4-dioxo)butanoate salt can be treated with hydrazine in an acidic medium, followed by cyclization-dehydration to yield the corresponding bis-pyridazinone. google.com Similarly, γ-keto acids can react with hydrazine to form dihydropyridazinones, which can then be oxidized to the desired pyridazinones.
The reaction of 1-phenyl-2-[6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-yl]ethanone with 1,2-dehydrobenzene, generated in situ, offers a non-cyanide route to 1-(pyridin-2-yl)isoquinoline-3-carbonitrile, showcasing a unique cyclization pathway. researchgate.net
Condensation Reactions
Condensation reactions are fundamental to the synthesis of the title compound. A key reaction involves the condensation of 3-acetyl-6-(pyridin-2-yl)pyridazine with glyoxylic acid in the presence of potassium carbonate. The resulting intermediate is then treated with hydrazine monohydrate in an acetic acid medium to form the pyridazinone ring. google.com Another example is the Claisen-Schmidt condensation between 3-acetylpyridine (B27631) and thiophene (B33073) 2-carboxaldehyde to produce a chalcone, which serves as a precursor for further heterocyclization. nih.gov
One-Pot Synthesis Strategies
One-pot synthesis strategies offer an efficient and streamlined approach to constructing pyridazinone derivatives. These methods often involve the reaction of multiple components in a single reaction vessel, avoiding the need for isolation of intermediates. For example, a one-pot, three-component reaction of N-methylbarbituric acid, arylglyoxal monohydrates, and hydrazine dihydrochloride (B599025) in ethanol (B145695) can produce pyrimido[4,5-c]pyridazine-diones in high yields. researchgate.net Another efficient one-pot method for synthesizing 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives involves a four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate under ultrasound irradiation. nih.gov
Synthesis of Novel this compound Derivatives
The core structure of this compound can be modified to create a diverse range of derivatives with potentially enhanced biological activities.
N-Substitution Reactions on the Pyridazinone Core
The nitrogen atom of the pyridazinone ring is a common site for substitution, allowing for the introduction of various functional groups. The pyridazine ring can react with alkyl halides or dialkyl sulfates in the presence of a base to yield monoquaternary salts. sphinxsai.com The position of alkylation is influenced by the existing substituents on the ring. For instance, reacting 6-aryl-4-pyrazol-1-yl-pyridazin-3-one with formaldehyde (B43269) and various amines like piperidine (B6355638) or morpholine (B109124) leads to the formation of N-substituted derivatives. researchgate.net
The following table summarizes some examples of N-substitution reactions on the pyridazinone core:
| Starting Material | Reagent | Product | Reference |
| 6-Aryl-4-pyrazol-1-yl-pyridazin-3-one | Formaldehyde, Piperidine | N-Piperidinomethyl derivative | researchgate.net |
| 6-Aryl-4-pyrazol-1-yl-pyridazin-3-one | Ethyl Chloroacetate | N-Ethoxycarbonylmethyl derivative | researchgate.net |
| 6-Aryl-4-pyrazol-1-yl-pyridazin-3-one | Acetic Anhydride | N-Acetyl derivative | researchgate.net |
| 6-(Biphenyl-4-yl)-4,5-dihydropyridazin-3(2H)-one | 2-(Indol-1-yl)ethyl bromide | 6-(Biphenyl-4-yl)-2-[2-(indol-1-yl)ethyl]-4,5-dihydropyridazin-3(2H)-one | researchgate.net |
Substitutions and Modifications on the Pyridazinone Ring Carbons (C4, C5)
Modifications at the C4 and C5 positions of the pyridazinone ring are crucial for tuning the pharmacological profile of this compound analogs. These substitutions influence the molecule's conformation, electronic properties, and interactions with biological targets.
One common strategy involves the condensation of a γ-keto acid with hydrazine hydrate. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone (31) is achieved through the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride, followed by cyclization of the resulting γ-keto acid with hydrazine hydrate. scispace.com This intermediate (31) can then undergo further modifications. Condensation with aromatic aldehydes in the presence of sodium ethoxide yields 4-substituted benzyl (B1604629) pyridazinones (33a-d). scispace.com Dehydrogenation of the dihydropyridazinone ring using a bromine/acetic acid mixture can also be employed to introduce unsaturation. scispace.com
Another approach involves the reaction of N-aryl substituted maleimides with azines to synthesize 4-(N-aryl)carbamoylmethyl-4,5-dihydropyridazin-3(2H)-ones. scispace.com Additionally, domino hydrohydrazination and condensation reactions have been utilized. For example, the reaction of phenylhydrazine (B124118) with 4-pentynoic acid in the presence of zinc chloride produces 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. scispace.com
Magnesiation has also been explored for functionalizing the C4 position. The use of magnesium amides like TMPMgCl·LiCl allows for regioselective C-H magnesiation at the C4 position of 2-benzyl-5-chloropyridazin-3(2H)-one. Quenching the resulting magnesiated pyridazinone with various electrophiles provides access to a range of C4-substituted derivatives. acs.org
A variety of substituents can be introduced at the C4 and C5 positions, as illustrated in the table below, leading to diverse biological activities.
| Starting Material | Reagents and Conditions | Substituent Position | Resulting Substructure | Reference |
| 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | Aromatic aldehydes, sodium ethoxide | C4 | 4-substituted benzyl | scispace.com |
| N-aryl substituted maleimide | Azines | C4 | 4-(N-aryl)carbamoylmethyl | scispace.com |
| 2-benzyl-5-chloropyridazin-3(2H)-one | TMPMgCl·LiCl, electrophiles | C4 | Various functional groups | acs.org |
Modifications and Derivatization of the Pyridine (B92270) Moiety
Altering the pyridine portion of this compound is another key strategy to modulate its properties. Modifications can include oxidation, alkylation, and the introduction of various substituents through cross-coupling reactions.
For instance, in a study on non-peptidyl indole (B1671886) GnRH receptor antagonists, which share a similar pyridine-containing scaffold, oxidation of the pyridine ring nitrogen combined with alkylation at the 2-position led to a compound with enhanced in vitro activity and oral bioavailability. nih.gov This highlights the importance of modifying the electronic nature and steric bulk of the pyridine ring.
A modular approach has been developed for the synthesis of C-ribonucleosides with substituted pyridin-2-yl moieties. acs.org This involves the creation of bromopyridyl C-nucleoside intermediates that can then undergo a variety of palladium-catalyzed cross-coupling reactions. These reactions, including aminations, aminocarbonylations, and hydroxylations, allow for the introduction of diverse alkyl, aryl, amino, carbamoyl, and hydroxy groups at the 5-position of the pyridin-2-yl ring. acs.org
The synthesis of pyridine-3,5-dicarbonitrile (B74902) derivatives, which are structurally related to the pyridine moiety , has also been explored. nih.gov These syntheses often involve multi-step sequences starting from precursors like 4-bromobenzaldehyde, followed by reactions to build the dicarbonitrile and introduce substituents. nih.gov
| Modification Strategy | Reagents and Conditions | Modified Position | Resulting Group | Reference |
| Oxidation and Alkylation | Oxidizing agents, alkylating agents | Pyridine Nitrogen, C2 | N-oxide, Alkyl group | nih.gov |
| Palladium-catalyzed cross-coupling | Pd catalyst, various nucleophiles | C5 of Pyridine | Alkyl, Aryl, Amino, Carbamoyl, Hydroxy | acs.org |
Mannich Reactions for Functionalization
The Mannich reaction is a powerful tool for the functionalization of pyridazinone scaffolds. lscollege.ac.in This three-component condensation reaction involves an active hydrogen compound (the pyridazinone), formaldehyde, and a primary or secondary amine, resulting in the formation of a β-amino-carbonyl compound, also known as a Mannich base. lscollege.ac.in This reaction provides a direct method for C-C bond formation and the introduction of an aminomethyl group. researchgate.net
In the context of pyridazinone derivatives, the Mannich reaction can be performed on the pyridazinone ring itself or on substituents attached to it. For example, 6-arylpyridazinone derivatives can undergo Mannich reactions using morpholine or piperidine and formaldehyde to introduce aminomethyl groups. grafiati.com The reaction of 4-(p-methoxybenzyl)-6-[5,6,7,8-tetrahydro-2-naphthyl]-pyridazin-3(2H)-one with formaldehyde and an amine proceeds at the N2-position of the pyridazinone ring. grafiati.com
The reaction conditions and the specific amine used can influence the outcome of the reaction. grafiati.com These reactions are valuable for creating a library of derivatives with potential biological activities, as the introduced amino groups can serve as handles for further chemical modifications or as pharmacophoric features.
| Pyridazinone Substrate | Amine | Reaction Conditions | Resulting Functional Group | Reference |
| 6-flouroarylpyridazinones | Morpholine or Piperidine | Formaldehyde | Aminomethyl | grafiati.com |
| 4-(p-methoxybenzyl)-6-[5,6,7,8-tetrahydro-2-naphthyl]-pyridazin-3(2H)-one | Amine | Formaldehyde | N-aminomethyl | grafiati.com |
Catalytic Approaches in the Synthesis of Pyridazinone Frameworks
Catalysis plays a pivotal role in the modern synthesis of pyridazinone frameworks, offering efficiency, selectivity, and often milder reaction conditions compared to stoichiometric methods. Both homogeneous and heterogeneous catalysts have been employed.
One notable catalytic approach is the use of L-proline functionalized silicapropyl modified nanomagnetic catalysts for the multicomponent synthesis of pyridazinone derivatives. researchgate.net This heterogeneous catalyst is magnetically separable, allowing for easy recovery and reuse, which aligns with the principles of green chemistry. researchgate.net
Another example is the use of 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl3), an ionic liquid, as a recyclable catalyst for the multicomponent synthesis of pyridazinones from arenes, cyclic anhydrides, and aryl hydrazines. scispace.com The proposed mechanism involves a Friedel–Crafts acylation followed by intermolecular hydrazone formation and intramolecular cyclization. scispace.com
Bismuth-based heterogeneous catalysts, such as SiO2-BiCl3, have also been investigated for the synthesis of pyridazinone derivatives. informahealthcare.com Furthermore, organocatalytic one-pot syntheses of highly substituted pyridazines have been developed, for instance, from Morita–Baylis–Hillman carbonates and diazo compounds. acs.org
Exploration of Sustainable and Green Synthetic Protocols
The development of sustainable and green synthetic methods is a growing priority in chemical synthesis, and the production of pyridazinone derivatives is no exception. These protocols aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. tandfonline.com
A key strategy is the use of green solvents. For example, a modular synthesis of substituted pyridazin-3(2H)-ones has been described using polyethylene (B3416737) glycol-400 (PEG-400) as a recyclable and benign solvent. researchgate.net This method often allows for product isolation without the need for column chromatography, making the process more efficient and environmentally friendly. researchgate.net
Multicomponent reactions, as mentioned in the catalytic section, are inherently green as they combine several synthetic steps into a single operation, reducing solvent waste and energy consumption. scispace.comresearchgate.net The use of microwave irradiation is another green technique that can significantly shorten reaction times and improve yields in the synthesis of heterocyclic compounds, including pyridazinone precursors. tandfonline.com
The overarching goal of these green chemistry approaches is to create more economical and environmentally benign processes for the manufacturing of important chemical entities like this compound and its analogs. acs.org
Chemical Reactivity and Reaction Mechanisms of 6 Pyridin 2 Yl Pyridazin 3 4h One
Electrophilic and Nucleophilic Substitution Reactions on Heterocyclic Rings
The pyridazine (B1198779) nucleus is generally considered electron-deficient, which makes it susceptible to nucleophilic attack. In contrast, the pyridine (B92270) ring, while also electron-deficient compared to benzene, can undergo electrophilic substitution under forcing conditions.
Nucleophilic Substitution: The pyridazine ring's electron-deficient nature facilitates nucleophilic substitution reactions. The most electron-deficient positions, and therefore the most likely sites for nucleophilic attack, are typically the carbon atoms adjacent to the ring nitrogens. For the pyridazine ring system in general, nucleophilic attack is more favorable than in pyridine or pyrimidine. thieme-connect.de The presence of a good leaving group, such as a halogen, at positions 4 or 5 of the pyridazinone ring allows for substitution by various nucleophiles. For instance, studies on 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one have shown that it readily reacts with phenols and mercaptopyrimidines in the presence of a base to yield substituted pyridazinones. clockss.org
Electrophilic Substitution: The pyridine ring in 6-(pyridin-2-yl)pyridazin-3(4H)-one is deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq Electrophilic attack, if it occurs, would be expected at the 3- or 5-position of the pyridine ring, which are less deactivated than the 2-, 4-, and 6-positions. However, such reactions typically require harsh conditions. uoanbar.edu.iq
Tautomerism Studies of this compound
Pyridazin-3(4H)-ones can exist in tautomeric forms, primarily the oxo (amide) and hydroxy (enol) forms. Spectroscopic data, including IR and UV analysis, has shown that 3(2H)-pyridazinones predominantly exist in the oxo form. dergipark.org.tr Studies on related compounds, such as 6-(2-pyrrolyl)pyridazin-3-one, have also indicated that the oxo-form is the major tautomeric species. researchgate.net The equilibrium between these tautomers can be influenced by factors such as the solvent and the presence of substituents on the ring. researchgate.netumich.edu
| Tautomeric Form | Structure |
| Oxo (Amide) Form | ![]() |
| Hydroxy (Enol) Form | ![]() |
Ring Transformations and Rearrangement Pathways
The pyridazine ring can undergo transformations and rearrangements under specific reaction conditions. For example, pyran-2-ones can be converted into pyridazine derivatives through reactions with hydrazine (B178648). clockss.orgresearchgate.net This suggests that the reverse reaction, the transformation of a pyridazinone into a different heterocyclic system, might be possible under certain conditions, although this is less commonly reported for this specific compound.
Rearrangement reactions, such as the Curtius rearrangement, which involves the conversion of an acyl azide (B81097) to an isocyanate, have been utilized in the synthesis of various heterocyclic compounds and could potentially be applied to derivatives of this compound. nih.gov
Oxidation and Reduction Processes
Oxidation: The pyridazine ring is generally resistant to oxidation. However, the sulfur atom in related thioether derivatives can be oxidized to a sulfoxide (B87167) or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation or the use of reducing agents like sodium in ethanol (B145695) can reduce the pyridazine ring to dihydropyridazine (B8628806) or piperidine (B6355638) derivatives. uoanbar.edu.iqresearchgate.net
Mechanistic Investigations of Derivatization Reactions
The derivatization of this compound often involves reactions at the N-H group of the pyridazinone ring or at the pyridine ring.
N-Alkylation and N-Acylation: The nitrogen atom at the 2-position of the pyridazinone ring can be readily alkylated or acylated. These reactions typically proceed via a nucleophilic attack of the pyridazinone nitrogen on an electrophilic carbon atom.
Palladium-Catalyzed Cross-Coupling Reactions: The pyridine ring can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov These reactions allow for the introduction of various aryl or alkyl groups onto the pyridine ring.
Derivatization can also occur through condensation reactions. For example, the reaction of a hydrazine derivative with a 1,4-dicarbonyl compound is a common method for synthesizing the pyridazinone ring. sphinxsai.com
Reactivity in the Presence of Various Reagents and Catalysts
The reactivity of this compound is highly dependent on the reagents and catalysts employed.
Bases: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can be used to deprotonate the N-H group of the pyridazinone ring, facilitating subsequent alkylation or acylation reactions. clockss.org
Acids: In the presence of strong acids, the nitrogen atoms of both the pyridine and pyridazine rings can be protonated. sphinxsai.com
Reducing Agents: As mentioned earlier, reducing agents like sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation can be used to reduce the pyridazine ring. thieme-connect.deuoanbar.edu.iq
Oxidizing Agents: Oxidizing agents can be used to modify substituents on the ring system, for example, oxidizing a thioether to a sulfoxide or sulfone.
Transition Metal Catalysts: Palladium catalysts are widely used for cross-coupling reactions to functionalize the pyridine ring. nih.gov
Structural Characterization and Advanced Spectroscopic Analysis of 6 Pyridin 2 Yl Pyridazin 3 4h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 6-(Pyridin-2-yl)pyridazin-3(4H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon resonances, offering insights into the connectivity and chemical environment of each atom within the molecule.
¹H NMR and ¹³C NMR Spectral Interpretation
The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals characteristic signals for the protons of both the pyridinone and pyridine (B92270) rings. The pyridazinone ring protons often appear as distinct doublets, while the pyridine ring protons exhibit a more complex splitting pattern due to their coupling relationships. The NH proton of the pyridazinone ring is usually observed as a broad singlet at a downfield chemical shift. researchgate.net
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon (C=O) of the pyridazinone ring is a key diagnostic signal, typically appearing in the range of 159-164 ppm. mdpi.comrsc.org The chemical shifts of the other carbon atoms in both heterocyclic rings are influenced by the nitrogen atoms and the substituent effects.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridazinone-H4 | Data not available | Data not available |
| Pyridazinone-H5 | Data not available | Data not available |
| Pyridazinone-NH | 12.9 (broad s) researchgate.net | - |
| Pyridine-H3' | Data not available | Data not available |
| Pyridine-H4' | Data not available | Data not available |
| Pyridine-H5' | Data not available | Data not available |
| Pyridine-H6' | Data not available | Data not available |
| Pyridazinone-C3 | - | ~159-164 mdpi.comrsc.org |
| Pyridazinone-C4 | - | Data not available |
| Pyridazinone-C5 | - | Data not available |
| Pyridazinone-C6 | - | Data not available |
| Pyridine-C2' | - | Data not available |
| Pyridine-C3' | - | Data not available |
| Pyridine-C4' | - | Data not available |
| Pyridine-C5' | - | Data not available |
| Pyridine-C6' | - | Data not available |
| Note: Specific chemical shift values and coupling constants are highly dependent on the solvent and experimental conditions. The provided data is based on typical ranges for similar structures. |
A complete assignment of the ¹H and ¹³C NMR spectra for a series of 6-substituted pyridazin-3(2H)-ones has been reported, which would include the title compound. nih.gov
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign the proton and carbon signals, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment establishes the connectivity between adjacent protons. For this compound, COSY spectra would show correlations between the coupled protons on the pyridazinone ring and within the pyridine ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the direct assignment of carbon resonances based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is particularly powerful for identifying quaternary carbons and for linking the pyridin-2-yl substituent to the pyridazinone core by showing correlations between the pyridine protons and the C6 carbon of the pyridazinone ring, and vice-versa.
The use of these 2D NMR methods has been crucial in the complete spectral assignment of related pyridazinone derivatives. nih.gov
Conformational Analysis via NMR
While detailed conformational analysis of this compound via NMR is not extensively reported in the reviewed literature, NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could provide insights into the preferred spatial orientation of the pyridine ring relative to the pyridazinone ring. The planarity of the heterocyclic rings and the potential for restricted rotation around the C-C bond connecting them could be investigated through such studies.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular formula (C₉H₇N₃O). High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (Amide) | Stretching | 3400 - 3100 | raco.cat |
| C-H (Aromatic) | Stretching | 3100 - 3000 | mdpi.com |
| C=O (Amide I) | Stretching | 1700 - 1650 | mdpi.comraco.cat |
| C=N, C=C | Stretching | 1650 - 1550 | mdpi.com |
| N-H (Amide II) | Bending | 1600 - 1500 | - |
| Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions such as hydrogen bonding. |
The presence of a strong absorption band for the carbonyl group (C=O) and the N-H stretching vibration are key indicators of the pyridazin-3(4H)-one structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated heterocyclic system.
The pyridine ring itself exhibits characteristic absorptions, which would be modified by the presence of the pyridazinone substituent. researchgate.net The extended conjugation between the two aromatic rings is likely to result in bathochromic (red) shifts of the absorption maxima compared to the individual parent heterocycles.
Table 3: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound
| Wavelength (λ_max) | Electronic Transition | Chromophore | Reference |
| ~250-280 nm | π → π | Pyridine and Pyridazinone rings | researchgate.net |
| ~300-350 nm | π → π / n → π* | Extended conjugated system | researchgate.net |
| Note: The exact absorption maxima and their intensities are dependent on the solvent and the pH of the solution. |
The study of the UV-Vis spectrum is crucial for understanding the photophysical properties of the molecule.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
While specific crystallographic data for this compound is not available in the public domain, extensive studies on closely related pyridazinone derivatives provide significant insight into its likely solid-state structure. researchgate.net For instance, the analysis of (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one reveals key structural motifs that are expected to be present in the title compound. researchgate.net
A predominant feature in the crystal lattice of pyridazin-3(4H)-ones is the formation of hydrogen-bonded dimers. The N-H group of the pyridazinone ring acts as a hydrogen bond donor, while the exocyclic carbonyl oxygen (C=O) serves as an acceptor. This interaction typically results in the formation of a centrosymmetric dimer, creating a stable, repeating supramolecular structure in the crystal. researchgate.net The study of various pyridazinone derivatives confirms that such intermolecular interactions are fundamental to their crystal packing. researchgate.net
Table 1: Representative Crystallographic Data for a Pyridazinone Analog This table presents data for a related compound, (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one, to illustrate the type of information obtained from X-ray crystallography. researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₃H₁₄N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.897(3) |
| b (Å) | 5.894(2) |
| c (Å) | 16.223(5) |
| β (°) | 109.13(3) |
| Volume (ų) | 1074.1(6) |
| Key Intermolecular Bond | N-H···O Hydrogen Bond |
Vibrational Spectroscopy (Raman Spectroscopy)
For a non-linear molecule, the number of normal vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms. The molecule this compound (C₉H₇N₃O) consists of 20 atoms, and thus is expected to have 3(20) - 6 = 54 normal vibrational modes.
While the experimental Raman spectrum for this compound is not documented in the available literature, its characteristic vibrational frequencies can be predicted based on data from analogous structures and computational studies. researchgate.netscifiniti.comresearchgate.net Density Functional Theory (DFT) calculations are frequently employed to model vibrational frequencies, which show good agreement with experimental results after applying a scaling factor. researchgate.netscifiniti.com
The Raman spectrum would be characterized by several key regions:
Aromatic C-H Stretching: Bands corresponding to the stretching vibrations of the C-H bonds on the pyridine ring are expected in the 3100-3000 cm⁻¹ region. researchgate.net
Pyridazinone and Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within both heterocyclic rings typically appear in the 1625-1430 cm⁻¹ range. researchgate.net A band around 1600 cm⁻¹ is often attributed to the C=N stretching vibration in the pyridazinone ring. researchgate.net
Carbonyl Stretching: The C=O stretching vibration is a strong and characteristic band, typically observed around 1650-1680 cm⁻¹. mdpi.com Its exact position can be influenced by hydrogen bonding.
N-H Vibrations: The N-H stretching vibration appears in the range of 3300-3100 cm⁻¹. The N-H in-plane and out-of-plane bending modes are also observable at lower frequencies.
Table 2: Predicted Characteristic Raman Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |
| 3100 - 3000 | Aromatic C-H stretching (Pyridine ring) |
| ~1670 | C=O stretching (Pyridazinone ring) |
| ~1600 | C=N stretching (Pyridazinone ring) |
| 1600 - 1400 | C=C and C=N ring stretching (Pyridine and Pyridazinone) |
| 1300 - 1000 | In-plane C-H bending, Ring breathing modes |
| Below 1000 | Out-of-plane C-H bending, Ring deformation modes |
Advanced Spectroscopic Data Interpretation Methodologies in Organic Structure Elucidation
The unambiguous determination of a novel or complex organic structure like this compound relies on the synergistic application of multiple spectroscopic techniques. No single method provides all the necessary information; instead, data from each technique are pieced together like a puzzle to reveal the complete molecular architecture. ipb.ptbbhegdecollege.com The primary tools for this purpose are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and, most importantly, Nuclear Magnetic Resonance (NMR) spectroscopy, often supported by computational calculations. mdpi.comnih.govscielo.org.za
High-Resolution Mass Spectrometry (HRMS): This is often the first step, providing the exact molecular weight and, consequently, the precise molecular formula of the compound. This information is fundamental for confirming the elemental composition. fabad.org.tr
Infrared (IR) Spectroscopy: FT-IR provides rapid identification of key functional groups. For the title compound, characteristic absorption bands for the N-H bond (stretching ~3200 cm⁻¹) and the amide C=O group (stretching ~1670 cm⁻¹) would be readily identified. fabad.org.trmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum indicates the number of different proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For pyridazinone derivatives, the carbonyl carbon provides a characteristic signal in the 160-170 ppm range. fabad.org.trresearchgate.net
2D NMR: When 1D spectra are complex, 2D NMR experiments are essential for establishing connectivity. ipb.ptlibretexts.orgscribd.com
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the mapping of spin systems within the pyridine and pyridazinone rings. researchgate.netscribd.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous C-H assignments. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting structural fragments, for example, by showing a correlation from a proton on the pyridine ring to a carbon in the pyridazinone ring, confirming how the two rings are linked. ipb.ptresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, which is invaluable for determining stereochemistry and the relative orientation of the two rings. ipb.pt
Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), are increasingly used to support experimental findings. nih.govmdpi.com By optimizing the geometry of a proposed structure, one can predict its NMR chemical shifts and vibrational frequencies. researchgate.netdoi.org A strong correlation between the calculated and experimental spectra provides powerful validation for the determined structure. researchgate.net
Table 3: Role of Spectroscopic Techniques in Structure Elucidation
| Technique | Information Provided |
| HRMS | Determines exact mass and molecular formula. mdpi.comfabad.org.tr |
| FT-IR | Identifies key functional groups (e.g., C=O, N-H). mdpi.com |
| ¹H NMR | Shows proton environments, integration, and coupling (J-coupling). acs.org |
| ¹³C NMR | Shows carbon environments and types (CH₃, CH₂, CH, C). researchgate.net |
| 2D COSY | Establishes ¹H-¹H connectivity within spin systems. scribd.com |
| 2D HSQC/HMBC | Determines ¹H-¹³C one-bond (HSQC) and multiple-bond (HMBC) correlations to build the molecular skeleton. ipb.ptresearchgate.net |
| 2D NOESY | Reveals through-space proximity of protons, aiding in conformational analysis. ipb.pt |
| DFT Calculations | Predicts geometry and spectroscopic data to corroborate experimental results. researchgate.netdoi.org |
Computational Chemistry and Theoretical Studies of 6 Pyridin 2 Yl Pyridazin 3 4h One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules with high accuracy. biolscigroup.us It is employed to understand the intrinsic characteristics of 6-(Pyridin-2-yl)pyridazin-3(4H)-one at the atomic level. nih.govmdpi.com DFT calculations are known to generate a variety of molecular properties useful in structure-activity relationship studies. biolscigroup.us
The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (i.e., the lowest energy state). For pyridazinone derivatives, this is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p) or 6-311++G(d,p). tandfonline.comresearchgate.netmdpi.comnih.gov This process calculates the optimal bond lengths, bond angles, and dihedral angles by minimizing the energy of the structure. The resulting optimized geometry represents the most probable structure of the molecule and serves as the foundation for all subsequent property calculations. Wavefunction studies based on this optimized structure can confirm areas of electron localization and delocalization. tandfonline.com
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.
The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and electron-donating ability, while the energy of the LUMO (ELUMO) is related to its electron affinity. The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical parameter for determining molecular stability. nih.govmdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. mdpi.com For pyridazinone derivatives, both HOMO and LUMO orbitals are often delocalized along the molecular backbone. mdpi.com
Table 1: Illustrative Frontier Molecular Orbital Properties (Note: The following data is representative of pyridazinone-related structures as found in the literature and serves to illustrate the typical values obtained from DFT calculations.)
| Parameter | Description | Typical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.0 |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de It maps the electrostatic potential onto the constant electron density surface of the molecule. uni-muenchen.de The MEP surface uses a color-coded scheme to represent different potential values:
Red: Regions of most negative electrostatic potential, rich in electrons, indicating favorable sites for electrophilic attack (e.g., lone pairs of nitrogen or oxygen atoms).
Blue: Regions of most positive electrostatic potential, electron-poor, indicating favorable sites for nucleophilic attack.
Green: Regions of zero or neutral potential.
For this compound, the MEP surface would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine (B92270) and pyridazine (B1198779) rings and the carbonyl oxygen, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. nih.govresearchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. nih.govmdpi.comsemanticscholar.org These descriptors provide a quantitative measure of how the molecule will respond to the addition or removal of electrons.
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2. nih.gov
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with high hardness are less reactive. It is calculated as η = (ELUMO - EHOMO) / 2. nih.govmdpi.com
Global Softness (σ): The reciprocal of chemical hardness (σ = 1/η), it quantifies the molecule's polarizability and reactivity. A higher softness value indicates higher reactivity. nih.govmdpi.comscirp.org
Electrophilicity Index (ω): Measures the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = χ² / (2η). scirp.orgmdpi.com
Table 2: Illustrative Global Reactivity Descriptors (Note: These values are representative for pyridazinone-type structures and illustrate the application of DFT calculations.)
| Descriptor | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron attracting power |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Softness (σ) | 1 / η | Propensity for charge transfer |
| Electrophilicity Index (ω) | χ² / (2η) | Capacity to accept electrons |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. rjptonline.orgmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. mdpi.com
For this compound, docking simulations would involve placing the molecule into the binding site of a specific protein target. The simulation algorithm then samples numerous possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function, which estimates the binding free energy. researchgate.net Results from docking studies reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. semanticscholar.org Studies on similar pyridazinone scaffolds have successfully used docking to identify potent inhibitors for various protein targets, such as fatty acid-binding protein 4 (FABP4) and cyclin-dependent kinases (CDKs). rjptonline.orgresearchgate.netnih.gov The binding affinity is often reported as a negative score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time (e.g., nanoseconds) suggests that the ligand remains securely bound in its initial docked conformation and that the protein structure is not significantly perturbed by the ligand's presence. researchgate.net MD simulations also provide detailed information on the persistence of specific interactions (like hydrogen bonds) and can be used to calculate binding free energies with higher accuracy through methods like MM/PBSA or MM/GBSA. semanticscholar.org Such simulations have been crucial in validating the stability of pyridazinone-based inhibitors in the active sites of their target proteins. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predictive analytics, allowing for the estimation of activity for novel molecules and the identification of key structural features that govern their function.
While specific QSAR models exclusively developed for this compound are not prominently featured in available literature, extensive QSAR studies on the broader pyridazinone class of compounds highlight the utility of this approach. These studies provide a clear blueprint for how the activity of this compound could be modeled.
For instance, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to pyrazolo[3,4-d]pyridazinone derivatives to elucidate their binding mechanism as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). tandfonline.comresearchgate.net These models demonstrated high predictive reliability, confirmed by strong correlation coefficients (q² and r²), and the resulting contour maps revealed the structural requirements for potent inhibition. tandfonline.comresearchgate.net Similarly, field-based 3D-QSAR models for pyridazinone derivatives targeting phosphodiesterase 3A (PDE3A) have shown that steric and hydrophobic fields are the primary determinants of inhibitory activity, with minor contributions from hydrogen bond donor and acceptor fields. plos.org
Another approach, Group-based QSAR (GQSAR), has been used to study pyridazinone derivatives as COX-2 inhibitors. iajpr.com GQSAR is advantageous as it evaluates descriptors for specific substituent groups, providing direct insights into sites for chemical modification to enhance biological activity. iajpr.com These collective studies underscore that a QSAR model for this compound would likely identify steric, hydrophobic, and electronic properties of the pyridyl and pyridazinone rings as critical determinants of its biological activity.
Table 1: Illustrative Summary of QSAR Studies on Pyridazinone Derivatives This table summarizes findings from QSAR studies on related pyridazinone compounds, illustrating the methods and key findings applicable to the chemical class.
| Target/Activity | QSAR Model | Key Findings | Reference(s) |
| FGFR1 Inhibition | CoMFA, CoMSIA | Models showed high predictive power; contour maps revealed key structural requirements for inhibition. | tandfonline.comresearchgate.net |
| PDE3A Inhibition | Field-Based 3D-QSAR | Steric and hydrophobic fields were the primary descriptors for inhibitory activity. | plos.org |
| Acetylcholinesterase Inhibition | 2D-QSAR | A robust QSAR equation was developed to predict IC50 values based on physicochemical parameters. | bibliomed.org |
| COX-2 Inhibition | GQSAR | The model identified physicochemical properties of specific substituent groups responsible for biological activity. | iajpr.com |
Predictive analytics, often coupled with QSAR, also involves the in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Studies on novel pyridazinone derivatives have successfully used computational tools to perform ADMET analyses, investigating their potential as viable drug candidates. mdpi.comnih.gov
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic parameters of molecules. These theoretical calculations provide a powerful complement to experimental data, aiding in structural confirmation and offering a deeper understanding of a molecule's electronic and vibrational characteristics.
For this compound, DFT calculations can be employed to predict a range of spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, Fourier-Transform Infrared (FT-IR) vibrational frequencies, and UV-Visible electronic absorption spectra. The B3LYP functional combined with a split-valence basis set, such as 6-31++G(d,p) or 6-311++G**, is a commonly used level of theory for such predictions in pyridazinone systems. mdpi.comresearchgate.net
Numerous studies on newly synthesized pyridazinone derivatives have demonstrated the high accuracy of this approach. Researchers have successfully correlated the computationally predicted geometrical parameters and vibrational spectra with experimental data obtained from X-ray diffraction, FT-IR, and NMR. mdpi.comnih.govresearchgate.net For example, a complete assignment of the 75 vibration modes for a pyridazine derivative was achieved using the scaled quantum mechanical force field (SQMFF) methodology, showing excellent agreement with experimental results. researchgate.net These computational studies can also elucidate the influence of different substituents on the molecular structure and properties, which is crucial for understanding structure-activity relationships. researchgate.net
Furthermore, DFT calculations are used to analyze frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps, which provide insights into the chemical reactivity and potential interaction sites of the molecule. mdpi.comresearchgate.net While a specific computational spectroscopic analysis for this compound is not detailed in the searched reports, the established success of these methods for analogous structures confirms their applicability and importance.
Table 2: Example of Predicted vs. Experimental Data for a Pyridazinone Derivative This table illustrates the typical correlation between computationally predicted and experimentally observed data for a pyridazinone compound, demonstrating the accuracy of the computational methods. The data shown are representative and based on findings for similar structures. researchgate.netresearchgate.net
| Spectroscopic Parameter | Computational Prediction (DFT/B3LYP) | Experimental Observation |
| IR Frequency (cm⁻¹) | ||
| C=O Stretch | 1655 cm⁻¹ | 1650 cm⁻¹ |
| Aromatic C-H Stretch | 3055 cm⁻¹ | 3050 cm⁻¹ |
| ¹H NMR Chemical Shift (ppm) | ||
| Pyridazinone-H | 7.25 ppm | 7.21 ppm |
| ¹³C NMR Chemical Shift (ppm) | ||
| C=O Carbon | 162.5 ppm | 161.9 ppm |
Structure Activity Relationship Sar Studies of 6 Pyridin 2 Yl Pyridazin 3 4h One Analogs
Systematic Structural Modifications and their Impact on Biological Target Interactions
The biological activity of 6-(Pyridin-2-yl)pyridazin-3(4H)-one analogs is intricately linked to their chemical structure. Researchers have systematically modified different parts of the molecule to understand and optimize their therapeutic potential. These modifications have provided valuable insights into the key structural features required for potent and selective biological activity.
Influence of Substituents on the Pyridazinone Core
The pyridazinone core is a crucial scaffold for a wide range of biologically active compounds. scholarsresearchlibrary.comresearchgate.net The introduction of various substituents onto this core has been shown to significantly modulate the pharmacological properties of the resulting analogs. nih.govscispace.com Palladium-catalyzed cross-coupling reactions are a highly effective method for introducing different substituents into the pyridazinone core. scispace.com
Studies have shown that the type and position of substituents on the pyridazinone ring can influence activities such as anticancer, anti-inflammatory, and analgesic effects. scispace.comtandfonline.com For instance, the presence of different substituents on the hydrazone moiety has been investigated to explore the chemical space in terms of electronic and steric effects, leading to the discovery of compounds with promising anti-proliferative effects against colon carcinoma cells. nih.gov The nature of the substituent at the C6 position of the pyridazinone ring is particularly important. For example, in a series of 6-phenyl-3(2H)-pyridazinone derivatives, the substitution pattern on the phenyl ring was found to be critical for their vasodilator activity. nih.gov
Role of the Pyridine (B92270) Moiety and its Regioisomeric Position
The regioisomeric position of the pyridine moiety is a critical determinant of biological activity. For example, in the development of M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs), the pyrazol-4-yl-pyridine scaffold was explored, and different pyridine regioisomers were synthesized and evaluated. nih.gov These studies revealed that the positioning of the nitrogen atom and substituents on the pyridine ring significantly impacted the potency and selectivity of the compounds. nih.gov The planar arrangement between the pyridazine (B1198779) and the attached aryl ring, often stabilized by intramolecular hydrogen bonds, has been suggested to be favorable for activity. nih.gov
Impact of Linker Groups and Side Chains on Activity
In the context of allosteric kidney-type glutaminase (B10826351) (GLS) inhibitors, the nature of the linker between two heterocyclic rings was found to be critical for inhibitory potency. nih.gov For instance, a mercaptoethyl linker (-SCH2CH2-) was found to be essential for high-affinity binding, while a simple n-propyl linker led to a substantial decrease in activity. nih.gov Similarly, in a series of pyridazinone derivatives with affinity for α1- and α2-adrenoceptors, the length of the polymethylene chain acting as a spacer was shown to influence both affinity and selectivity. acs.org The introduction of a triazole ring via a linker has also been a successful strategy in developing dual acetyl- and butyrylcholinesterase inhibitors based on a pyridyl–pyridazine moiety. mdpi.com
Pharmacophore Modeling for Rational Design of Analogs
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. ijper.orgmdpi.com This approach is particularly valuable for the rational design of new analogs of this compound by providing a blueprint of the key interactions between the ligand and its biological target.
By analyzing a set of active compounds, a pharmacophore model can be generated that typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. mdpi.com For instance, in the development of vasodilating agents based on the pyridazin-3-one scaffold, a 3D-QSAR pharmacophore model was generated that consisted of two hydrogen bond acceptors and one ring aromatic feature. nih.gov This model demonstrated high predictive power and was used to forecast the activity of newly designed compounds. nih.gov Similarly, a pharmacophore model for pyridazinone derivatives with affinity for α1-adrenoceptors was developed, which successfully rationalized the structure-activity relationships within this class of compounds. acs.org These models serve as a valuable guide for designing new molecules with improved potency and selectivity.
Enzyme Inhibition Profiles and Specificity of this compound Analogs
Derivatives of this compound have been investigated for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of diseases. The specificity of these analogs for their target enzymes is a critical factor in their development as drugs.
Aldose Reductase Inhibition Studies
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications. ajrconline.orgunipi.it Several studies have focused on the development of this compound analogs as aldose reductase inhibitors.
In one study, isoxazolo-[3,4-d]-pyridazin-7-(6H)-one derivatives were synthesized and evaluated as aldose reductase inhibitors. nih.gov The presence of a phenyl group with an electron-withdrawing substituent at the 6-position of the pyridazinone ring was found to be beneficial for activity. nih.gov Furthermore, an acetic acid side chain was more effective than propionic or butyric acid analogs, highlighting the importance of the linker. nih.gov Another study on 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives, which share structural similarities, identified potent and selective aldose reductase inhibitors. nih.gov The most active compound in this series had an IC50 value of 0.023 µM. nih.gov These studies demonstrate the potential of the pyridazinone scaffold in designing effective and specific aldose reductase inhibitors.
Table 1: Aldose Reductase Inhibitory Activity of Selected Pyridazinone Analogs
| Compound | Core Structure | Key Substituents | IC50 (µM) | Reference |
|---|---|---|---|---|
| 4k | 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one | 7-chloro, 2-(3,5-dihydroxyphenoxy), N4-acetic acid | 0.023 | nih.gov |
| 4a | 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one | Unsubstituted core, C2-phenoxy, N4-acetic acid | 8.596 | nih.gov |
| 5g | isoxazolo-[3,4-d]-pyridazin-7-(6H)-one | 3-methyl, 4-(p-chlorophenyl), N-acetic acid | Comparable to Sorbinil | nih.gov |
Advanced Research Applications and Potential of 6 Pyridin 2 Yl Pyridazin 3 4h One
Investigation as Corrosion Inhibitors for Metallic Materials
The compound 6-(Pyridin-2-yl)pyridazin-3(4H)-one and its derivatives are being explored as effective corrosion inhibitors, particularly for mild steel in acidic environments. tandfonline.comresearchgate.net The presence of nitrogen, oxygen, and a π-electron system in their molecular structure allows them to adsorb onto metal surfaces, forming a protective barrier against corrosive agents. j-cst.org
Adsorption Mechanisms on Metal Surfaces (e.g., Langmuir Isotherm)
The effectiveness of these pyridazine (B1198779) derivatives as corrosion inhibitors is largely attributed to their ability to adsorb onto the metal surface. This adsorption process creates a protective film that shields the metal from the corrosive medium. ekb.eg The adsorption of these inhibitor molecules on the mild steel surface has been found to follow the Langmuir adsorption isotherm. researchgate.netsemanticscholar.orgresearchgate.net This model assumes that a monolayer of the inhibitor molecules forms on the metal surface. ekb.eg The adsorption process can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.net
The adsorption mechanism is influenced by the electronic structure of the inhibitor molecules and the nature of the metal surface. j-cst.org The presence of heteroatoms like nitrogen and oxygen, along with the aromatic pyridine (B92270) and pyridazine rings, provides active sites for adsorption. researchgate.net
Table 1: Adsorption Isotherm Data for Pyridazine Derivatives on Mild Steel in 1.0 M HCl
| Inhibitor | Adsorption Isotherm Model | R² Value | Reference |
| 6-phenylpyridazin-3(2H)-one (GP0) | Langmuir | - | researchgate.net |
| 2-(2-hydroxyethyl)-6-phenylpyridazin-3(2H)-one (GP1) | Langmuir | - | researchgate.net |
| 1-((3,6-di(pyridin-2-yl)pyrdazin-4-yl)methyl)-indoline-2,3-dione (FM1) | Langmuir | 0.99 | semanticscholar.org |
| 4-(morpholinomethyl)-3,6-di(pyridin-2-yl)pyridazine (FM2) | Langmuir | 0.99 | semanticscholar.org |
| 3,6-di(pyridin-2-yl)-4-(p-tolyl)-pyridazine (FM3) | Langmuir | 0.99 | semanticscholar.org |
Note: A higher R² value (closer to 1) indicates a better fit to the Langmuir isotherm model.
Electrochemical Characterization (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)
Electrochemical techniques are crucial for evaluating the performance of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are two commonly employed methods. tandfonline.comresearchgate.net
Potentiodynamic Polarization: This technique helps in understanding the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. semanticscholar.org Studies have shown that pyridazine derivatives can act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions. researchgate.netresearchgate.net This is indicated by a decrease in the corrosion current density (i_corr) in the presence of the inhibitor. tandfonline.com
Electrochemical Impedance Spectroscopy (EIS): EIS provides insights into the resistance of the protective film formed by the inhibitor. researchgate.net In the presence of an effective inhibitor, the charge transfer resistance (R_ct) increases, while the double-layer capacitance (C_dl) decreases. semanticscholar.orgresearchgate.net This indicates the formation of a protective layer that hinders the charge transfer process at the metal/electrolyte interface. tandfonline.com The Nyquist plots obtained from EIS measurements often show a single capacitive loop, suggesting that the corrosion process is primarily controlled by charge transfer. semanticscholar.org
Table 2: Electrochemical Data for Pyridazine Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Technique | Reference |
| PZ-oxy | 1 x 10⁻³ | 94 | Potentiodynamic Polarization | tandfonline.com |
| PZ-yl | 1 x 10⁻³ | 96 | Potentiodynamic Polarization | tandfonline.com |
| 6-phenyl-3(2H)-pyridazinone | 1.25 x 10⁻³ | 58.39 | - | researchgate.net |
| PO | 1 x 10⁻³ | 94.4 | - | researchgate.net |
| PP | 1 x 10⁻³ | 95.4 | - | researchgate.net |
Potential as Ligands in Coordination Chemistry
The pyridine and pyridazine nitrogen atoms in this compound make it an excellent bidentate ligand for coordinating with various metal ions. google.comresearchgate.net This property opens up avenues for its use in the synthesis of novel metal complexes with interesting structural and functional properties. jscimedcentral.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving pyridazine-based ligands is an active area of research. jscimedcentral.comuomustansiriyah.edu.iq These ligands can react with a variety of transition metal salts to form stable complexes. jscimedcentral.com Characterization of these complexes is typically carried out using techniques such as elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. uomustansiriyah.edu.iqresearchgate.net For instance, the IR spectrum can confirm the coordination of the ligand to the metal ion by showing shifts in the characteristic vibrational frequencies of the pyridine and pyridazine rings. researchgate.net
Supramolecular Chemistry and Self-Assembly
The ability of this compound and its derivatives to act as building blocks in supramolecular chemistry is a significant area of interest. researchgate.netmdpi.com Through coordination with metal ions, these ligands can self-assemble into complex, high-order structures like polynuclear grids. mdpi.comacs.org The process of self-assembly is driven by the formation of coordination bonds between the nitrogen atoms of the ligand and the metal centers. mdpi.com These supramolecular architectures can exhibit unique properties and have potential applications in areas such as molecular recognition and catalysis. researchgate.net For example, 3,6-di(pyridin-2-yl)pyridazines have been shown to self-assemble with copper(I) or silver(I) ions to form [2x2] grid-like metal complexes. researchgate.net
Exploration in Other Emerging Fields of Chemical Science
Beyond corrosion inhibition and coordination chemistry, this compound and related pyridazine structures are being investigated for their potential in other emerging fields. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them promising candidates for drug discovery and development. mdpi.comnih.gov The structural versatility of the pyridazine core allows for the synthesis of a wide range of derivatives with tailored biological activities. nih.govnih.gov Furthermore, the unique electronic and photophysical properties of these compounds are being explored for applications in materials science, such as in the development of novel chromophores and sensors. acs.org
Future Research Directions and Methodological Challenges in 6 Pyridin 2 Yl Pyridazin 3 4h One Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of pyridazinone derivatives is an active area of research, with numerous methods reported in the literature. scispace.comjocpr.comresearchgate.net A common strategy involves the cyclocondensation of a β-aroylpropionic acid derivative with a hydrazine (B178648). researchgate.net For instance, the reaction of 4-oxo-4-arylbutanoic acids with hydrazines is a well-established method for preparing 6-aryl-4,5-dihydropyridazin-3(2H)-ones. pharmacophorejournal.com Another approach utilizes the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds. mdpi.com
Despite these existing methods, the development of more efficient and sustainable synthetic routes remains a key objective. Future research should focus on:
One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the 6-(pyridin-2-yl)pyridazin-3(4H)-one scaffold in a single step from simple starting materials would significantly improve efficiency. wu.ac.th
Green Chemistry Approaches: The exploration of solvent-free reaction conditions, microwave-assisted synthesis, and the use of recyclable catalysts can lead to more environmentally friendly processes. frontiersin.orgbohrium.com
Flow Chemistry: Continuous flow reactors offer potential for improved reaction control, scalability, and safety, particularly for reactions involving hazardous reagents or intermediates. numberanalytics.com
Exploration of Undiscovered Reactivity Patterns
The reactivity of the pyridazinone ring has been explored to some extent, with reactions such as chlorination using phosphorus oxychloride (POCl₃) to form the corresponding 3-chloropyridazine (B74176) derivatives being common. researchgate.netnih.gov These chloro derivatives serve as versatile intermediates for further functionalization through nucleophilic substitution reactions with amines, hydrazides, and other nucleophiles. researchgate.netnih.gov
However, a vast landscape of reactivity remains to be explored. Future investigations should aim to:
Uncover Novel Transformations: Systematically investigating the reactivity of the C-H bonds on both the pyridazine (B1198779) and pyridine (B92270) rings could lead to new functionalization strategies.
Catalytic C-H Activation: Employing transition-metal catalysis for direct C-H functionalization would provide a more atom-economical approach to derivatization compared to traditional methods.
Photoredox Catalysis: Utilizing light-induced reactions could open up new avenues for bond formation and functional group introduction under mild conditions.
Integration of Artificial Intelligence and Machine Learning in Compound Design
For this compound chemistry, AI and ML can be integrated to:
De Novo Design: Generative AI models can design novel pyridazinone derivatives with desired properties, such as high binding affinity for a specific biological target and favorable pharmacokinetic profiles. frontiersin.org
Predictive Modeling: ML algorithms can be trained to predict the biological activity, toxicity, and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. wu.ac.thnih.gov
Structure-Activity Relationship (SAR) Studies: AI can help elucidate complex SARs that may not be apparent from traditional analysis, guiding the optimization of lead compounds.
Advanced Biophysical Characterization of Molecular Interactions
Understanding the molecular interactions between a compound and its biological target is crucial for rational drug design. A variety of advanced biophysical techniques are available to characterize these interactions in detail. nuvisan.comnih.govnih.goveurofinsdiscovery.comresearchgate.net
To gain deeper insights into the mechanism of action of this compound derivatives, the following techniques should be employed:
Surface Plasmon Resonance (SPR): To determine the kinetics (association and dissociation rates) and affinity of binding. nuvisan.comnih.gov
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, such as enthalpy and entropy changes. nuvisan.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site and elucidate the structural details of the compound-target complex. nuvisan.com
X-ray Crystallography: To obtain a high-resolution three-dimensional structure of the compound bound to its target protein.
Mass Spectrometry (MS): To confirm target engagement and characterize protein-ligand complexes. nih.gov
A detailed biophysical analysis of tepotinib, a pyridazinone-containing drug, has already demonstrated the power of these techniques in understanding its interaction with its target, the MET kinase. nih.gov
Scalability of Synthesis for Industrial Applications
For a compound to be viable as a therapeutic agent, its synthesis must be scalable to produce multi-kilogram quantities efficiently and cost-effectively. acs.org The transition from laboratory-scale synthesis to industrial production often presents significant challenges. researchgate.net
Future research in this area should focus on:
Catalyst Selection: Identifying catalysts that are not only efficient but also inexpensive and readily available.
Purification Methods: Establishing efficient and scalable purification protocols to ensure high purity of the final product.
Safety Assessment: Thoroughly evaluating the safety of the synthetic process, including the identification and control of any potentially hazardous reagents or intermediates.
The successful scale-up of a cis-substituted cyclobutyl-benzothiazole pyridazinone highlights the importance of addressing challenges such as diastereoselectivity and potential isomerization. acs.org
Addressing Methodological Limitations in Current Research Approaches
Current research in heterocyclic chemistry, including the study of pyridazinones, faces several methodological limitations. numberanalytics.comrsc.org Overcoming these challenges is essential for advancing the field.
Key areas for improvement include:
Understanding Structure-Property Relationships: Predicting the physicochemical and biological properties of heterocyclic compounds based on their structure remains a challenge. numberanalytics.com More accurate computational models and experimental techniques are required.
Characterization of Heterocyclic Compounds: The unambiguous characterization of complex heterocyclic systems can be difficult. numberanalytics.com The combined use of advanced spectroscopic and crystallographic techniques is often necessary.
Sustainable Synthesis: Many traditional synthetic methods for heterocycles rely on harsh reaction conditions and toxic solvents. frontiersin.orgnumberanalytics.com A greater emphasis on developing sustainable and environmentally friendly synthetic protocols is crucial. frontiersin.org
By focusing on these future research directions and addressing the existing methodological challenges, the scientific community can unlock the full potential of this compound and its derivatives for the development of new and effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


